3-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 3-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione features a complex heterocyclic framework. Its structure includes:
- A pyrrolo[3,4-d][1,2]oxazole-4,6-dione core, providing rigidity and electronic diversity.
- Two 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituents, contributing electron-withdrawing effects and lipophilicity.
- A (Z)-configured carbonimidoyl group, influencing stereochemical interactions.
This architecture is associated with enhanced stability and bioactivity, particularly in antimicrobial and agrochemical contexts .
Properties
IUPAC Name |
3-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F6N7O3/c1-7(31-32-15-10(21)3-8(5-29-15)19(23,24)25)13-12-14(38-33-13)18(37)35(17(12)36)34(2)16-11(22)4-9(6-30-16)20(26,27)28/h3-6,12,14H,1-2H3,(H,29,32)/b31-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUNOMWUXHYAA-WXWNMJPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NOC3C2C(=O)N(C3=O)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=NOC3C2C(=O)N(C3=O)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F6N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyridine rings with chloro and trifluoromethyl substituents.
- Coupling reactions to introduce the amino and carbonimidoyl groups.
- Cyclization to form the dihydropyrrolo[3,4-d][1,2]oxazole core.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of reaction conditions to maximize yield and purity. This includes:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of pyridine and oxazole have shown efficacy against various cancer cell lines by inhibiting key proteins involved in cell proliferation. These compounds modulate pathways related to apoptosis and cell cycle regulation, making them promising candidates for cancer therapy .
Modulators of Proteolysis
The compound has been identified as a potential modulator of proteolytic pathways, which are crucial for maintaining cellular homeostasis and regulating various biological processes. This property can be leveraged in developing treatments for diseases characterized by dysregulated proteolysis, such as certain cancers and neurodegenerative disorders .
Herbicidal Activity
The structural components of the compound suggest potential herbicidal activity. Compounds containing trifluoromethyl groups are often associated with increased biological activity against weeds. Research indicates that similar pyridine-based compounds can inhibit the growth of specific plant species, thereby serving as effective herbicides in agricultural practices .
Anticancer Compound Development
A study published in ACS Publications highlighted the development of similar compounds that demonstrated favorable interactions with critical targets in cancer pathways, such as caspases and cyclin-dependent kinases (CDKs). Molecular dynamics simulations confirmed stable interactions between these compounds and their targets, suggesting their potential for further development as therapeutic agents .
Herbicide Efficacy Trials
Field trials conducted on trifluoromethyl-substituted pyridines showed significant efficacy in controlling weed populations without adversely affecting crop yields. These trials underline the importance of chemical structure in determining herbicidal activity and highlight the compound's potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine
- Key Difference : Replaces the dihydropyrrolo-oxazole-dione core with a 1,2,4-oxadiazole ring .
- Impact: The oxadiazole ring enhances metabolic stability but reduces conformational flexibility compared to the target compound’s dihydro core.
Compound B : 5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyltetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione (CAS 317821-85-5)
- Key Difference : Features a 4-methoxyphenyl group instead of the second 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent.
- Impact : Reduced molecular weight (470.8 g/mol vs. ~600 g/mol for the target compound) improves solubility but diminishes binding affinity to microbial targets due to fewer halogenated substituents .
Substituent Modifications
Compound C : Fluazinam (3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine)
- Key Difference : Contains dinitro and trifluoromethyl groups on a benzene ring.
- Impact : Exhibits potent fungicidal activity due to nitro groups’ redox activity, unlike the target compound’s oxygenated core. However, nitro groups increase toxicity risks .
Compound D : Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
- Key Difference: Pyrazole ring with sulfinyl and cyano groups.
- Impact : High insecticidal activity via GABA receptor inhibition. The target compound’s pyrrolo-oxazole-dione core may target different enzymes (e.g., microbial synthases) .
Biological Activity
The compound 3-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on available studies, focusing on its anticancer properties, mechanisms of action, and any relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. Molecular docking studies have demonstrated strong binding affinities to several cancer-related proteins, including:
| Protein Target | Binding Energy (kcal/mol) |
|---|---|
| BCL-2 | -10.90 |
| CDK2 | -13.42 |
| EGFR | -10.12 |
| VEGFR | -12.29 |
These values indicate a favorable interaction between the compound and these targets, suggesting potential for therapeutic applications in cancer treatment .
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of pro-apoptotic signaling pathways. Specifically, it has been shown to activate protein kinase C (PKC) isozymes which play critical roles in apoptosis regulation. The activation of PKC-δ and PKC-ζ has been linked to increased expression of pro-apoptotic genes and phosphorylation of key apoptotic proteins such as p53 and Bax .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also exhibited antimicrobial activity . Studies have reported effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial efflux systems, which are often responsible for antibiotic resistance .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study involving semi-synthetic derivatives showed that modifications to the compound significantly enhanced its anticancer properties against various cell lines. The derivatives were evaluated for their ability to induce apoptosis and inhibit cell proliferation, with promising results indicating their potential as novel anticancer agents .
- Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of a related compound structure. It was found that certain modifications led to enhanced activity against resistant strains of bacteria, suggesting avenues for developing new antibiotics based on this chemical framework .
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound indicates favorable drug-like characteristics. Computational predictions suggest low toxicity and good bioavailability, making it a suitable candidate for further development in both oncology and infectious disease contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
